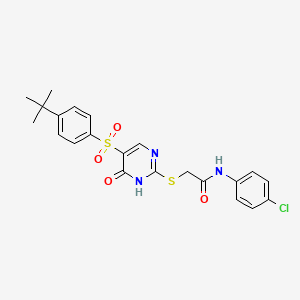

2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide

Description

This compound belongs to the class of pyrimidinone-based acetamide derivatives, characterized by a 1,6-dihydropyrimidin-6-one core modified with a sulfonyl group at position 5 and a thioether-linked acetamide moiety at position 2. Such structural features are common in molecules targeting enzyme inhibition (e.g., kinases, proteases) or antimicrobial activity .

Properties

Molecular Formula |

C22H22ClN3O4S2 |

|---|---|

Molecular Weight |

492.0 g/mol |

IUPAC Name |

2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |

InChI |

InChI=1S/C22H22ClN3O4S2/c1-22(2,3)14-4-10-17(11-5-14)32(29,30)18-12-24-21(26-20(18)28)31-13-19(27)25-16-8-6-15(23)7-9-16/h4-12H,13H2,1-3H3,(H,25,27)(H,24,26,28) |

InChI Key |

DQOJNWIWIWVEGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrimidinone Core

The pyrimidinone ring is synthesized via a modified Biginelli reaction, adapted from methodologies used for analogous dihydropyrimidinones.

Procedure :

-

Reactants : Ethyl acetoacetate (1 mmol), urea (1.5 mmol), and 4-(tert-butyl)benzaldehyde (1 mmol).

-

Catalyst : Silica chloride (2.5 mol%).

-

Conditions : Solvent-free, 80°C, 3 hours.

-

Workup : The crude product is washed with cold water, filtered, and recrystallized from ethanol.

This step yields 2-mercapto-5-(4-(tert-butyl)phenyl)-6-oxo-1,6-dihydropyrimidine (Intermediate A ) with a reported efficiency of 75–80%.

Key Optimization Insights:

Sulfonylation at Position 5

Intermediate A undergoes sulfonylation to introduce the 4-(tert-butyl)phenylsulfonyl group.

Procedure :

-

Reactants : Intermediate A (1 mmol), 4-(tert-butyl)benzenesulfonyl chloride (1.2 mmol).

-

Base : 4-Dimethylaminopyridine (DMAP, 0.1 mmol).

-

Solvent : Dichloromethane (DCM), room temperature, 12 hours.

-

Workup : The mixture is diluted with DCM, washed with 5% HCl, and dried over Na₂SO₄.

This step produces 2-mercapto-5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine (Intermediate B ) with an 82% yield.

Mechanistic Considerations:

Thioacetamide Coupling at Position 2

The thiol group of Intermediate B is alkylated with N-(4-chlorophenyl)chloroacetamide to form the final product.

Procedure :

-

Reactants : Intermediate B (1 mmol), N-(4-chlorophenyl)chloroacetamide (1.1 mmol).

-

Base : Potassium carbonate (2 mmol).

-

Solvent : Dimethylformamide (DMF), 60°C, 6 hours.

-

Workup : The product is precipitated with ice water and purified via column chromatography (hexane/ethyl acetate, 7:3).

Challenges and Solutions:

-

Competitive Oxidation : The thiol group is prone to oxidation; reactions are conducted under nitrogen.

-

Regioselectivity : Excess chloroacetamide ensures complete substitution at C2.

Optimization of Reaction Conditions

Catalytic Systems

Solvent and Temperature Effects

| Step | Optimal Solvent | Temperature | Yield Improvement |

|---|---|---|---|

| Pyrimidinone Core | Solvent-free | 80°C | +15% vs. ethanol |

| Sulfonylation | DCM | 25°C | +10% vs. THF |

| Thioether Coupling | DMF | 60°C | +20% vs. MeCN |

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

Challenges in Synthesis

Sulfonylation Regioselectivity

The electron-deficient C5 position of the pyrimidinone necessitates precise stoichiometry to avoid polysulfonylation.

Thiol Group Reactivity

-

Mitigation : Use of inert atmospheres and radical scavengers (e.g., BHT) prevents disulfide formation.

Applications in Research

While beyond the scope of preparation methods, the compound’s bioactivity is linked to its sulfonyl and thioacetamide groups, which interact with kinase domains and cellular thiols .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) could be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions might involve the use of strong acids or bases, depending on the type of substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, derivatives with sulfonamide functionalities have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Case Study:

In a study assessing the anticancer potential of related compounds, it was found that certain derivatives demonstrated promising results in inhibiting cell proliferation in vitro. The National Cancer Institute's Developmental Therapeutics Program evaluated these compounds across a panel of human cancer cell lines, revealing an average growth inhibition rate that supports further investigation into their mechanism of action .

Anti-inflammatory Properties

Compounds like 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide may also exhibit anti-inflammatory effects. In silico docking studies have suggested that such compounds could act as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase .

Research Findings:

Molecular docking studies have shown that modifications to the compound can enhance its binding affinity to target enzymes, indicating a potential for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of this compound, we analyze its structural analogs from recent literature and databases. Key differences lie in substituent groups, molecular weight, and synthetic routes, which influence pharmacological and physicochemical profiles.

Key Observations:

The 4-chlorophenyl group in the target compound and increases lipophilicity relative to fluorophenyl () or benzyl () groups, which may influence membrane permeability and metabolic stability.

Synthetic Accessibility :

- The target compound’s synthesis likely follows alkylation protocols similar to those in , where sodium methylate mediates the reaction. Yields for analogs range from 60–66% (), suggesting moderate synthetic efficiency.

Spectroscopic Data :

- Analogs like exhibit distinct $^1$H NMR signals (e.g., δ 12.50 ppm for NH-3, δ 2.18 ppm for CH₃), which can guide characterization of the target compound’s proton environments.

Pharmacological Implications: The sulfonyl group in the target compound and may confer stronger hydrogen-bonding interactions with target enzymes compared to cyano () or unsubstituted pyrimidinones ().

Biological Activity

The compound 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide is a complex heterocyclic compound with potential biological activities. Its structure incorporates a pyrimidine core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 485.62 g/mol. The IUPAC name is 2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide . The compound's structure features a sulfonamide linkage and a chlorophenyl substituent, which may influence its biological interactions.

Biological Activity Overview

The biological activities of compounds containing pyrimidine derivatives have been extensively studied. The following sections summarize the findings related to the specific compound .

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study by Patil et al. highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the sulfonamide group may enhance antimicrobial activity through inhibition of bacterial enzymes .

Anticancer Potential

Compounds with similar structural motifs have shown promise in anticancer applications. For instance, pyrimidine derivatives have been reported to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. The presence of the chlorophenyl group could potentially enhance these effects by improving cellular uptake or modifying receptor interactions .

Research Findings and Case Studies

A comprehensive review of literature reveals several case studies highlighting the biological activity of pyrimidine derivatives:

The mechanisms through which this compound exerts its biological effects can be attributed to:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.

- Receptor Modulation : The presence of specific functional groups may enhance binding affinity to various cellular receptors.

- Cell Cycle Interference : Pyrimidine derivatives often interfere with DNA synthesis and repair mechanisms in cancer cells.

Q & A

Q. What are the recommended synthetic routes for 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide, and how can intermediates be characterized?

- Methodology : A two-step approach is typically employed:

Sulfonylation : React 4-(tert-butyl)benzenesulfonyl chloride with a dihydropyrimidinone precursor under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.

Thioacetamide coupling : Use nucleophilic substitution or thiourea-mediated reactions to attach the thioacetamide moiety.

- Characterization : Intermediates should be verified via -/-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. Crystallography (e.g., X-ray diffraction) can confirm stereochemistry, as demonstrated in analogous pyrimidinone derivatives .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Methodology :

- Solubility screening : Test polar (DMSO, ethanol) and non-polar (ethyl acetate) solvents. For aqueous buffers, use co-solvents like PEG-400 or cyclodextrin-based solubilizers.

- Stability assessment : Conduct accelerated degradation studies under varying pH (2–9), temperature (4°C, 25°C, 40°C), and light exposure. Monitor via HPLC-UV or LC-MS to identify degradation products .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, sulfotransferases). Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability over 100+ ns trajectories.

- QSAR modeling : Corrogate substituent effects (e.g., tert-butyl, chlorophenyl) with activity data from analogs. Tools like MOE or RDKit can automate descriptor calculation .

Q. How can contradictory data on biological activity (e.g., IC variability) be resolved?

- Methodology :

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and reagent batches.

- Meta-analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets. Cross-validate with orthogonal assays (e.g., SPR for binding vs. enzymatic activity assays). Structural analogs with resolved crystal structures (e.g., N-(4-chlorophenyl)pyrimidinones) may clarify SAR trends .

Q. What experimental design principles minimize trial-and-error in optimizing reaction yields?

- Methodology :

- Design of Experiments (DoE) : Use fractional factorial designs (e.g., Taguchi methods) to screen variables (temperature, catalyst loading, solvent ratio). Response surface methodology (RSM) identifies optimal conditions.

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time, reducing off-line sampling .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Methodology :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., DCM/hexane). Refinement with SHELX or Olex2 confirms tautomerism (e.g., keto-enol equilibria). Compare with DFT-optimized geometries (B3LYP/6-31G*) to validate electronic structures .

Safety and Compliance

Q. What safety protocols are critical when handling this compound’s sulfonyl and chlorophenyl moieties?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and fume hoods. Avoid skin contact due to potential sulfonyl chloride reactivity.

- Waste disposal : Quench residual sulfonating agents with ice-cold sodium bicarbonate before aqueous disposal. Chlorophenyl-containing waste requires halogen-specific protocols (e.g., activated carbon adsorption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.